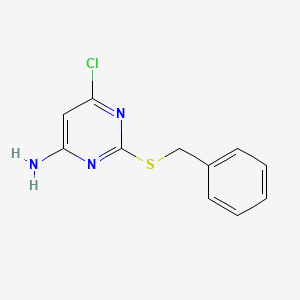

4-Amino-2-(benzylthio)-6-chloropyrimidine

Vue d'ensemble

Description

La 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine est un composé hétérocyclique qui contient un cycle pyrimidine substitué par un groupe benzylsulfanyl en position 2, un atome de chlore en position 6 et un groupe amine en position 4. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine implique généralement les étapes suivantes :

Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par une réaction de condensation entre un composé β-dicarbonyle et un dérivé de la guanidine.

Introduction du groupe benzylsulfanyl : Le groupe benzylsulfanyl peut être introduit par une réaction de substitution nucléophile utilisant du benzylthiol et un groupe partant approprié sur le cycle pyrimidine.

Chloration : L’introduction de l’atome de chlore en position 6 peut être réalisée par une réaction d’halogénation utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.

Amination : Le groupe amine en position 4 peut être introduit par une réaction de substitution nucléophile utilisant de l’ammoniac ou un dérivé d’amine.

Méthodes de production industrielle

La production industrielle de la 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe benzylsulfanyl peut être oxydé pour former un sulfoxyde ou une sulfone.

Réduction : Le groupe nitro (s’il est présent) peut être réduit en amine.

Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque peuvent être utilisés pour les réactions d’oxydation.

Réduction : Des agents réducteurs tels que l’hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium peuvent être utilisés pour les réactions de réduction.

Substitution : Des nucléophiles tels que l’ammoniac, les amines primaires ou secondaires, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Divers dérivés de la pyrimidine substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

La 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine présente plusieurs applications en recherche scientifique, notamment :

Chimie médicinale : Elle fait l’objet d’études pour son potentiel en tant qu’inhibiteur d’enzymes telles que les kinases dépendantes des cyclines (CDK) et la transcriptase inverse du VIH-1

Études biologiques : Elle est utilisée dans des études pour comprendre ses effets sur la progression du cycle cellulaire et l’induction de l’apoptose.

Biologie chimique : Elle sert de composé modèle pour étudier les relations structure-activité des dérivés de la pyrimidine.

Mécanisme D'action

Le mécanisme d’action de la 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine implique son interaction avec des cibles moléculaires spécifiques. Par exemple :

Inhibition des CDK : Elle inhibe les kinases dépendantes des cyclines en se liant au site de liaison de l’ATP, empêchant ainsi la phosphorylation des protéines cibles et perturbant la progression du cycle cellulaire.

Inhibition de la transcriptase inverse du VIH-1 : Elle inhibe l’enzyme transcriptase inverse en se liant à son site actif, empêchant ainsi la synthèse de l’ADN viral.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Benzylsulfanyl-4,6-dichloropyrimidine : Structure similaire, mais avec un atome de chlore supplémentaire en position 4.

2-Benzylsulfanyl-6-méthylpyrimidin-4-ylamine : Structure similaire, mais avec un groupe méthyle au lieu d’un atome de chlore en position 6.

Unicité

La 2-Benzylsulfanyl-6-chloro-pyrimidin-4-ylamine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues. Sa capacité à inhiber à la fois les CDK et la transcriptase inverse du VIH-1 en fait un composé précieux pour la recherche en chimie médicinale .

Propriétés

IUPAC Name |

2-benzylsulfanyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTXUPUULSWTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20244368 | |

| Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99983-92-3 | |

| Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099983923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-(benzylthio)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

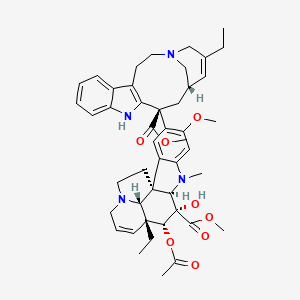

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)

![2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1217464.png)